6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d]pyrimidine core with hydroxyethyl and methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of microwave irradiation can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-d]pyrimidine core or the substituents.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the methoxyphenyl ring.
Scientific Research Applications
6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure may interact with biological targets, offering potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with molecular targets and pathways. The hydroxyethyl and methoxyphenyl groups may facilitate binding to specific enzymes or receptors, modulating their activity. The pyrrolo[3,4-d]pyrimidine core can interact with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-triaryl pyridines: These compounds share a similar pyrimidine core but differ in their substituents and overall structure.
Pinacol boronic esters: While structurally different, these compounds are also valuable in organic synthesis and share some reactivity patterns.
Uniqueness
6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its specific combination of functional groups and the pyrrolo[3,4-d]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19N3O4 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H19N3O4/c1-18-13-10-20(8-9-21)15(11-4-6-12(24-3)7-5-11)14(13)16(22)19(2)17(18)23/h4-7,10,21H,8-9H2,1-3H3 |
InChI Key |
XMWKSMWAMISEQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)CCO |
Origin of Product |
United States |
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